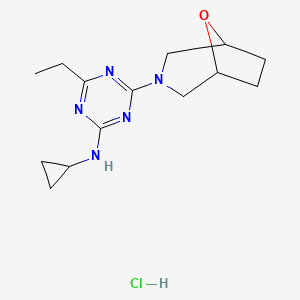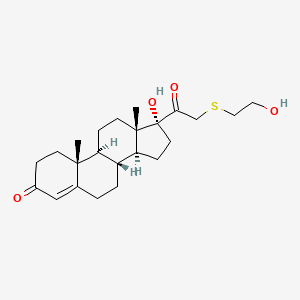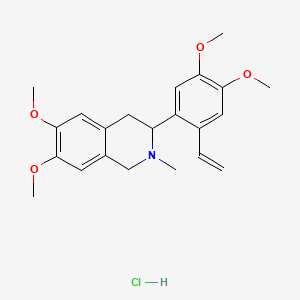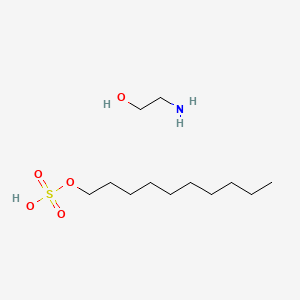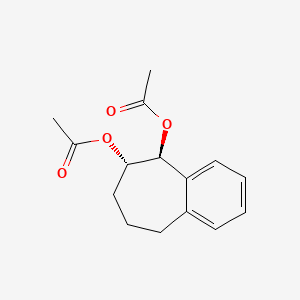
trans-6,7,8,9-Tetrahydro-5H-benzocycloheptene-5,6-diol diacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-trans-1,2-Diacetoxysuberan is a chemical compound known for its unique structural properties and reactivity It belongs to the class of diacetoxylated compounds, which are characterized by the presence of two acetoxy groups attached to a suberan backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-trans-1,2-Diacetoxysuberan typically involves the acetylation of suberan derivatives. One common method includes the reaction of suberan with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 1,2-trans isomer.
Industrial Production Methods
Industrial production of 1,2-trans-1,2-Diacetoxysuberan follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the efficient production of high-quality 1,2-trans-1,2-Diacetoxysuberan.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-trans-1,2-Diacetoxysuberan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetoxy groups to hydroxyl groups.
Substitution: The acetoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of suberic acid derivatives.
Reduction: Formation of 1,2-trans-1,2-dihydroxysuberan.
Substitution: Formation of various substituted suberan derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-trans-1,2-Diacetoxysuberan has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and polymers due to its reactive acetoxy groups.
Wirkmechanismus
The mechanism of action of 1,2-trans-1,2-Diacetoxysuberan involves the reactivity of its acetoxy groups. These groups can participate in various chemical reactions, leading to the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes and proteins, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1,2-trans-1,2-Diacetoxysuberan can be compared with other diacetoxylated compounds such as:
1,2-cis-1,2-Diacetoxysuberan: Differing in the spatial arrangement of the acetoxy groups, leading to different reactivity and applications.
1,2-Diacetoxycyclohexane: A similar compound with a cyclohexane backbone, used in different synthetic applications.
1,2-Diacetoxyethane: A simpler compound with only two carbon atoms, used as a reagent in organic synthesis.
Eigenschaften
CAS-Nummer |
93640-73-4 |
|---|---|
Molekularformel |
C15H18O4 |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
[(5S,6S)-5-acetyloxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl] acetate |
InChI |
InChI=1S/C15H18O4/c1-10(16)18-14-9-5-7-12-6-3-4-8-13(12)15(14)19-11(2)17/h3-4,6,8,14-15H,5,7,9H2,1-2H3/t14-,15-/m0/s1 |
InChI-Schlüssel |
JMAARSRYDJPILR-GJZGRUSLSA-N |
Isomerische SMILES |
CC(=O)O[C@H]1CCCC2=CC=CC=C2[C@@H]1OC(=O)C |
Kanonische SMILES |
CC(=O)OC1CCCC2=CC=CC=C2C1OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



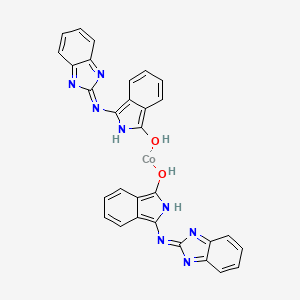
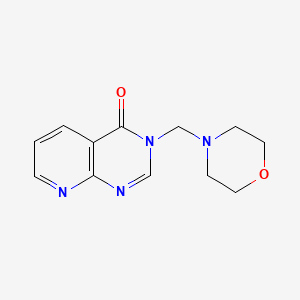
![methyl (1R,2R,8S)-8-(bromomethyl)-1,4-dihydroxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12748206.png)
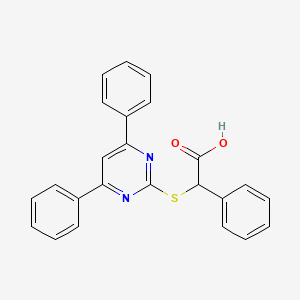
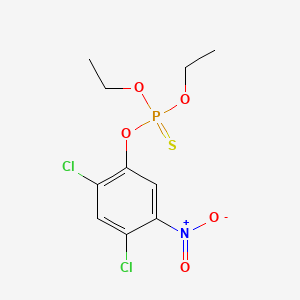
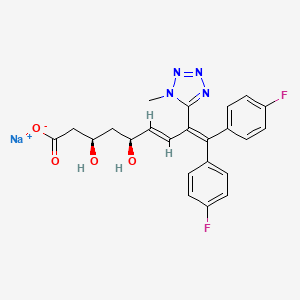
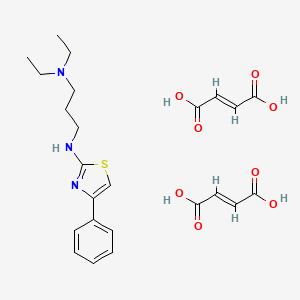

![(E)-but-2-enedioic acid;1-[3-(butoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12748257.png)
